molecular formula C21H27N3OS B3464267 [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](2-THIENYL)METHANONE

[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](2-THIENYL)METHANONE

Cat. No.: B3464267
M. Wt: 369.5 g/mol
InChI Key: JBWZXAJVCWWPBW-UHFFFAOYSA-N
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Description

4-(1-Benzyl-4-piperidyl)piperazinomethanone is a synthetic organic compound featuring a piperazine-piperidine scaffold substituted with a benzyl group and a 2-thienyl methanone moiety. The benzyl and thienyl groups may confer specific binding interactions, while the piperazine-piperidine core contributes to conformational flexibility and solubility.

Properties

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-21(20-7-4-16-26-20)24-14-12-23(13-15-24)19-8-10-22(11-9-19)17-18-5-2-1-3-6-18/h1-7,16,19H,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWZXAJVCWWPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with benzylamine, the piperidine ring is formed through a cyclization reaction.

    Formation of the Piperazine Ring: The piperidine derivative is then reacted with ethylenediamine to form the piperazine ring.

    Attachment of the Thiophene Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperidine and piperazine rings can interact with receptors or enzymes, modulating their activity. The thiophene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of 4-(1-Benzyl-4-piperidyl)piperazinomethanone with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
4-(1-Benzyl-4-piperidyl)piperazinomethanone (Target Compound) Not Provided Not Provided Not Provided Benzyl, 2-thienyl methanone Likely moderate lipophilicity due to thienyl
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (e.g., compounds 7–19) Assigned (unpub.) Varies Varies 4-Fluorobenzyl, aryl methanone Enhanced electron-withdrawing effects
(4-BENZYLPIPERAZINO)(1-[3-Cl-5-CF3-2-pyridinyl]-4-piperidinyl)methanone 303998-78-9 C23H26ClF3N4O 466.93 Chloropyridinyl, trifluoromethyl High molecular weight; halogenated
4-(1,3-Benzothiazol-2-yl)piperidinomethanone 478077-38-2 C17H16N2OS2 328.45 Benzothiazolyl, 2-thienyl methanone Heterocyclic sulfur groups for binding
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME 551921-46-1 C26H28FN3O 417.50 Benzhydryl, fluorophenyl, oxime Bulky substituents; potential CNS activity

Biological Activity

The compound 4-(1-benzyl-4-piperidyl)piperazinomethanone is a synthetic organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(1-benzyl-4-piperidyl)piperazinomethanone can be described as follows:

  • Molecular Formula: C₁₆H₁₈N₂OS
  • Molecular Weight: 298.39 g/mol

Research indicates that compounds with similar structural motifs, particularly those containing piperazine and piperidine moieties, often interact with various neurotransmitter systems. These interactions can lead to a range of biological effects, including:

  • Anticancer Activity: Some derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization .
  • Neuropharmacological Effects: Compounds with piperidine structures are known to act as antagonists at muscarinic receptors, which may be relevant for treating neurological disorders .

Anticancer Studies

A study focusing on piperazine derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC₅₀ value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent anticancer properties .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC₅₀ (μM)
Compound 10ecBT-4740.99
CB694NCI-H4602.3
XRP44XHeLaNot Provided

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves:

  • Induction of Apoptosis: Flow cytometric analysis revealed that certain derivatives induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phases .
  • Inhibition of Tubulin Polymerization: The ability to inhibit tubulin polymerization is a common mechanism among anticancer agents, disrupting microtubule dynamics essential for cell division .

Case Studies

Case Study 1: Piperazine Derivatives in Cancer Therapy
In a series of experiments, several piperazine-based compounds were synthesized and evaluated for their anticancer potential. One notable finding was that a specific derivative not only inhibited cell proliferation but also caused significant morphological changes indicative of apoptosis in treated cells.

Case Study 2: Neurological Applications
Research has indicated that compounds similar to 4-(1-benzyl-4-piperidyl)piperazinomethanone may serve as muscarinic receptor antagonists, providing therapeutic avenues for conditions like Alzheimer's disease and other neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](2-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](2-THIENYL)METHANONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.